3-((2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methyl)pyridine
Description
Molecular Formula: C15H21BClFO3 Molecular Weight: 345.59 g/mol Structure: The compound features a pyridine ring substituted with a chlorophenoxymethyl group at position 2. The phenoxy moiety is further functionalized with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group at position 3. The boronic ester group enables participation in Suzuki-Miyaura cross-coupling reactions, while the chlorine atom and pyridine core contribute to electronic and steric properties critical for applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
3-[[2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methyl]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BClNO3/c1-17(2)18(3,4)24-19(23-17)14-7-8-15(20)16(10-14)22-12-13-6-5-9-21-11-13/h5-11H,12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEMBCEXOQVHLNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)Cl)OCC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BClNO3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.6 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Reaction Mechanism
The synthesis begins with 2-[(4-bromo-2-chlorophenoxy)methyl]pyridine as the precursor. In anhydrous tetrahydrofuran (THF), the substrate undergoes lithiation at -78°C using n-butyllithium (n-BuLi), followed by quenching with trimethyl borate (B(OMe)₃) to install the boronate ester. The reaction proceeds via a two-step mechanism:
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Lithiation : Deprotonation of the aromatic ring by n-BuLi generates a reactive aryl lithium intermediate.
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Borylation : Nucleophilic attack of the lithium species on trimethyl borate forms the boronic ester.
Representative Procedure
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Substrate : 2-[(4-bromo-2-chlorophenoxy)methyl]pyridine (5.0 g, 17 mmol)
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Solvent : THF (80 mL)
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Lithiating Agent : 1.6 M n-BuLi in hexane (12 mL)
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Boron Source : Trimethyl borate (2.5 g, 24 mmol)
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Conditions : -78°C for 2 h, then gradual warming to 20°C over 10 h
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Workup : Acidification with HCl (pH 3), crystallization in methanol
Variants of Boronating Agents
Alternative boronating agents improve efficiency under specific conditions:
| Boron Source | Solvent | Temperature | Yield |
|---|---|---|---|
| Trimethyl borate | THF | -78°C → 20°C | 91% |
| Triethyl borate | THF | -78°C → 25°C | 91% |
| Triisopropyl borate | THF | -78°C → 25°C | 91% |
Trialkyl borates exhibit comparable efficacy, but trimethyl borate is preferred for cost and reactivity.
Palladium-Catalyzed Borylation Strategies
One-Pot Borylation-Coupling Systems
Palladium catalysts enable direct borylation of aryl halides without pre-formed boronic acids. A representative protocol uses:
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Catalyst : XPhos-Pd-G2 (1 mol%)
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Ligand : XPhos (2 mol%)
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Boron Source : Tetrahydroxydiboron (B₂(OH)₄, 3.0 equiv)
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Base : KOAc (3.0 equiv)
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Solvent : Ethanol (0.1 M)
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Conditions : 80°C for 2 h, followed by Suzuki-Miyaura coupling with a second aryl halide.
Advantages :
Catalyst Systems and Efficiency
Cyclopalladated ferrocenylimine catalysts (e.g., 1A ) achieve high turnover numbers (TON > 500) at low loadings (0.25–1 mol%). Key parameters:
| Catalyst | Loading | Reaction Time | Yield |
|---|---|---|---|
| XPhos-Pd-G2 | 1 mol% | 2 h | 91% |
| Ferrocenylimine-Pd | 0.25 mol% | 6 h | 89% |
| Pd(AmPhos)₂Cl₂ | 0.25 mol% | 4 h | 85% |
Purification and Isolation Techniques
Crystallization Protocols
Post-reaction workup involves acid-induced crystallization:
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Quenching : Methanol (50 mL) added to the reaction mixture.
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Acidification : Dropwise HCl to pH 3.
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Crystallization : Cooling to 0–5°C for 3 h.
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Filtration : Suction filtration under reduced pressure.
Column Chromatography
For small-scale syntheses, silica gel chromatography with ethyl acetate/hexane gradients (10–30% EtOAc) isolates the product (Rf = 0.18).
Challenges and Optimization Strategies
Side Reactions and Mitigation
Solvent and Temperature Effects
| Solvent | Dielectric Constant | Reaction Rate | Yield |
|---|---|---|---|
| THF | 7.6 | Fast | 91% |
| Dioxane | 2.2 | Moderate | 85% |
| Ethanol | 24.3 | Slow | 75% |
THF optimizes reaction kinetics due to its polarity and coordination capacity.
Industrial Scalability Considerations
Continuous Flow Reactors
Large-scale production employs continuous flow systems to:
Chemical Reactions Analysis
Types of Reactions
3-((2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methyl)pyridine can undergo various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronate ester with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming biaryl or styrene derivatives.
Nucleophilic Substitution: The chloromethyl group can undergo substitution reactions with nucleophiles such as amines or thiols, forming new carbon-nitrogen or carbon-sulfur bonds.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in cross-coupling reactions.
Bases: Potassium carbonate, sodium hydride, or cesium carbonate.
Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), or toluene.
Major Products
Biaryl Compounds: From Suzuki-Miyaura coupling.
Substituted Pyridines: From nucleophilic substitution reactions.
Scientific Research Applications
Organic Synthesis
This compound acts as a versatile building block in organic synthesis. It is particularly useful in the following areas:
- Pharmaceutical Development : The compound is employed as an intermediate in synthesizing pharmaceuticals. Its ability to facilitate the formation of complex molecular architectures makes it valuable in drug design and development .
- Cross-Coupling Reactions : It is extensively utilized in palladium-catalyzed cross-coupling reactions, which are critical for forming carbon-carbon bonds. This capability is essential for constructing intricate organic compounds .
Medicinal Chemistry
The compound's potential in medicinal chemistry is noteworthy:
- Anticancer Activity : Research indicates that derivatives of this compound may exhibit anticancer properties. The presence of the dioxaborolane moiety enhances its interactions with biological targets, making it a candidate for further investigation in cancer therapeutics .
- Antimicrobial Properties : Preliminary studies suggest that similar compounds display significant antibacterial and antifungal activities. This opens avenues for developing new antimicrobial agents derived from this compound .
Material Science
In material science, 3-((2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methyl)pyridine is utilized for:
- Advanced Materials Development : The unique chemical properties of this compound contribute to the formulation of advanced materials such as polymers and coatings. These materials benefit from enhanced durability and resistance to environmental factors due to the incorporation of this compound .
Fluorescent Probes
The compound can be modified to create fluorescent probes for biological imaging:
- Biological Imaging Applications : By leveraging its fluorescent properties, researchers can develop probes that allow for high specificity and sensitivity in visualizing cellular processes. This application is particularly relevant in studying complex biological systems and disease mechanisms .
Table 1: Summary of Applications
| Application Area | Specific Use Cases | Research Findings |
|---|---|---|
| Organic Synthesis | Pharmaceutical intermediates | Key role in drug development |
| Cross-Coupling | Formation of carbon-carbon bonds | Essential for complex molecule synthesis |
| Medicinal Chemistry | Anticancer and antimicrobial agents | Potential therapeutic applications |
| Material Science | Development of advanced polymers and coatings | Enhanced material properties |
| Biological Imaging | Creation of fluorescent probes | High specificity in cellular visualization |
Notable Research Studies
- A study published by the Chemical Society of Ethiopia highlighted the synthesis and pharmacological evaluation of pyridine derivatives that include similar structures to this compound. The results indicated promising anticancer activity .
- Another research effort focused on the use of dioxaborolane derivatives in cross-coupling reactions demonstrated their effectiveness in synthesizing complex organic molecules .
Mechanism of Action
The compound’s effects are primarily exerted through its participation in cross-coupling reactions. The boronate ester group interacts with palladium catalysts to form a reactive intermediate that couples with halides to form new carbon-carbon bonds. This mechanism involves:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond.
Transmetalation: The boronate ester transfers its organic group to the palladium.
Reductive Elimination: The new carbon-carbon bond is formed, regenerating the palladium catalyst.
Comparison with Similar Compounds
Key Features :
- Boronic ester : Facilitates cross-coupling reactions for biaryl synthesis .
- Pyridine ring : Provides a rigid aromatic scaffold, common in pharmaceuticals and ligands for catalysis .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Table 1: Structural Comparison of Boronic Ester-Containing Pyridine Derivatives
Key Observations :
- Halogen vs. Methoxy Groups : The target compound’s chlorine substituent increases electrophilicity compared to methoxy-containing analogs (e.g., ), making it more reactive in nucleophilic substitutions but less soluble in polar solvents .
- Trifluoromethyl vs. Chlorophenoxymethyl: The CF3 group in and enhances electron-withdrawing effects, improving oxidative stability but reducing nucleophilic aromatic substitution rates compared to the target compound’s chlorophenoxymethyl group .
- Amino vs. Boronic Ester: The NH2 group in allows for further functionalization (e.g., amide bond formation), a feature absent in the target compound .
Key Findings :
- The target compound’s synthesis likely employs Suzuki-Miyaura coupling , similar to (63% yield for a related pyridine-boronic ester) .
- Lower yields in (20%) highlight challenges in multi-step syntheses with sterically hindered intermediates, whereas the target compound’s linear structure may offer higher efficiency .
- Methoxy-substituted analogs () may require milder conditions due to reduced steric hindrance compared to chlorophenoxymethyl groups .
Physicochemical Properties
Table 3: Melting Points and Solubility Trends
Insights :
- The target compound’s chlorophenoxymethyl group likely reduces aqueous solubility compared to methoxy analogs () but enhances membrane permeability in biological systems .
- High melting points (268–287°C) in suggest strong intermolecular interactions (e.g., π-stacking), which may also apply to the target compound .
Critical Analysis :
- The target compound’s chlorophenoxymethyl-pyridine architecture is distinct from ’s pyridinylphenyl analog, which is optimized for OLEDs due to extended conjugation .
- ’s bromo-pyridine derivative is preferred in drug synthesis for its higher reactivity in nucleophilic substitutions compared to chloro analogs .
Biological Activity
The compound 3-((2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methyl)pyridine is a pyridine derivative that has garnered attention in pharmaceutical and chemical research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its applications in drug development, mechanisms of action, and safety profiles.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : CHBClNO
- Molecular Weight : 253.53 g/mol
The presence of the dioxaborolane group enhances its reactivity and potential interactions with biological targets.
1. Pharmaceutical Applications
This compound is primarily utilized in:
- Drug Development : This compound serves as an intermediate in synthesizing various pharmaceuticals targeting specific biological pathways. Its derivatives have shown promise in treating conditions such as cancer and infectious diseases .
Research indicates that compounds similar to this pyridine derivative may function through several mechanisms:
- Inhibition of Kinases : Some studies suggest that pyridine derivatives can inhibit kinase activity, which is crucial for cell signaling and proliferation. For example, related compounds have been identified as Aurora kinase inhibitors .
- Antifungal Activity : Pyrimidine-based compounds have demonstrated significant antifungal properties against strains like Candida albicans, with some exhibiting MIC values as low as 0.05–0.3 μg/mL .
3. Case Studies
Several studies have highlighted the efficacy and safety profiles of similar compounds:
- A study on a related pyrimidine derivative showed promising results in inhibiting cancer cell lines (MCF-7 and MDA-MB-231) with IC values ranging from 0.1 to 100 nM . These results suggest that the compound could be developed further for oncological applications.
Safety Profile
The safety profile of this compound is critical for its development:
- Toxicity Studies : Preliminary toxicity assessments indicate that related compounds do not show acute toxicity in animal models at high doses (up to 2000 mg/kg) . This suggests a favorable safety margin for further development.
Comparative Analysis
To provide a clearer understanding of the biological activity of this compound compared to similar compounds, the following table summarizes key findings from various studies:
| Compound Name | Biological Activity | IC (µM) | Safety Profile |
|---|---|---|---|
| 3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | Anticancer | 0.1 - 100 | Low toxicity |
| 2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine | Antifungal | 0.05 - 0.3 | No acute toxicity |
| N-(4-(3-(2-Aminopyrimidin-4-yl))benzene sulfonamide | Kinase inhibition | Varies | Favorable PK profile |
Q & A
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
Methodological Answer:
- Synthetic Route: The compound likely employs a Suzuki-Miyaura coupling due to the presence of the boronic ester group. For example, analogous pyridine-boronic esters are synthesized using Pd(PPh₃)₄ as a catalyst, 2M K₂CO₃ as a base, and toluene/EtOH as solvents under reflux (105°C) .
- Critical Steps:
- Yield Optimization: Adjust reaction time (e.g., 12–24 hours) and monitor progress via TLC or HPLC. For example, similar reactions achieve 60–80% yield under optimized conditions .
Q. What analytical techniques are essential for characterizing this compound?
Methodological Answer:
- Structural Confirmation:
- Purity Assessment:
Q. What solvent systems are compatible with this compound for solubility and stability?
Methodological Answer:
- Solubility: Test in polar aprotic solvents (e.g., DMSO, DMF) or chlorinated solvents (e.g., DCM). Boronic esters are often soluble in THF but hydrolyze in water .
- Stability:
Advanced Research Questions
Q. How can researchers resolve contradictions in reactivity data during cross-coupling reactions?
Methodological Answer:
- Hypothesis Testing:
- Data Validation:
Q. What experimental designs are suitable for studying environmental fate or degradation pathways?
Methodological Answer:
- Environmental Simulation:
- Ecotoxicology:
Q. How can computational methods predict this compound’s behavior in catalytic systems?
Methodological Answer:
- DFT Calculations:
- MD Simulations:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
